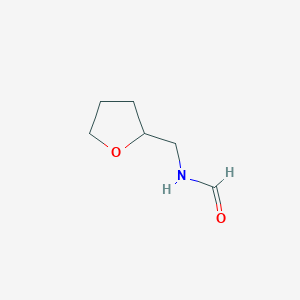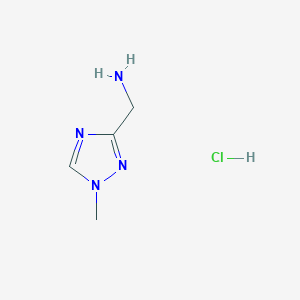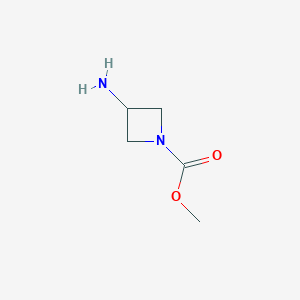
2-Pyrrolidin-1-ylisonicotinaldehyde
Vue d'ensemble
Description
2-Pyrrolidin-1-ylisonicotinaldehyde is a chemical compound with the empirical formula C10H12N2O and a molecular weight of 176.22 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 2-Pyrrolidin-1-ylisonicotinaldehyde can be represented by the SMILES stringO=CC1=CC=NC(N2CCCC2)=C1 . The InChI representation is 1S/C10H12N2O/c13-8-9-3-4-11-10(7-9)12-5-1-2-6-12/h3-4,7-8H,1-2,5-6H2 . Physical And Chemical Properties Analysis
2-Pyrrolidin-1-ylisonicotinaldehyde is a solid at room temperature . Its boiling point is between 68-70°C .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Discovery
2-Pyrrolidin-1-ylisonicotinaldehyde: is a valuable compound in medicinal chemistry due to its pyrrolidine ring, which is a common feature in many biologically active compounds . This structure is known for its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and provide increased three-dimensional coverage . In drug discovery, it serves as a versatile scaffold for developing novel therapeutics with a variety of biological activities, including antioxidant, anti-inflammatory, and neuropharmacological effects .
Chemistry Research
In the field of chemistry, 2-Pyrrolidin-1-ylisonicotinaldehyde is used as a building block for synthesizing complex molecules. Its reactivity allows for the creation of diverse chemical structures, which can be applied in the synthesis of new compounds with potential industrial applications .
Materials Science
The compound’s derivatives are being explored for their potential applications in materials science. For instance, pyrrolidine-based materials are being studied for their use in the time-programming of supramolecular assembly and sol–gel transitions, which are crucial for the development of smart materials .
Environmental Science
In environmental science, pyrrolidine derivatives, including 2-Pyrrolidin-1-ylisonicotinaldehyde , are being researched for their role in the development of nanomaterials that can improve environmental conditions. These materials could be used in applications such as solar cells for clean energy production and nanotechnologies in coatings for building exteriors .
Biochemistry
2-Pyrrolidin-1-ylisonicotinaldehyde: plays a role in biochemistry research where its derivatives are used to study biological processes and develop biochemical assays. Its structural features make it suitable for binding studies and enzyme inhibition assays, contributing to our understanding of biological systems .
Pharmacology
In pharmacology, the pyrrolidine ring present in 2-Pyrrolidin-1-ylisonicotinaldehyde is significant for the development of pharmacologically active lead compounds. These compounds have shown a range of biological activities, which are promising for the treatment of various diseases and conditions .
Safety and Hazards
2-Pyrrolidin-1-ylisonicotinaldehyde is toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage and may cause respiratory irritation . Therefore, it’s important to handle this compound with care, using protective clothing and working in a well-ventilated area .
Propriétés
IUPAC Name |
2-pyrrolidin-1-ylpyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-8-9-3-4-11-10(7-9)12-5-1-2-6-12/h3-4,7-8H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKFMHRNVDJMLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594598 | |
| Record name | 2-(Pyrrolidin-1-yl)pyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrrolidin-1-ylisonicotinaldehyde | |
CAS RN |
898289-23-1 | |
| Record name | 2-(Pyrrolidin-1-yl)pyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Benzo[1,3]dioxol-5-YL-oxazole-4-carboxylic acid](/img/structure/B1369848.png)
![4-[2-(4-Fluorophenylsulphonyl)ethyl]piperidine](/img/structure/B1369850.png)





![1-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B1369866.png)
